molecular formula C25H20N2O4 B3454762 N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3454762
M. Wt: 412.4 g/mol
InChI Key: VOWXKWNUIQCCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinecarboxamides, which have been shown to have various biological activities. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A involves its ability to selectively bind to the active site of NOX4, thereby inhibiting its activity. This leads to a decrease in the production of ROS, which can have various downstream effects on cellular processes. The selectivity of this compound A for NOX4 makes it a valuable tool for studying the function of this enzyme in different biological contexts.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit NOX4 activity, it has been shown to have anti-inflammatory properties. This is due to its ability to decrease the production of ROS, which are known to contribute to inflammation. Additionally, this compound A has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A is its selectivity for NOX4. This makes it a valuable tool for studying the role of this enzyme in different biological processes. Additionally, the optimized synthesis method for this compound A allows for the production of high yields of pure compound, making it a suitable candidate for further research. However, one limitation of this compound A is its potential toxicity. Further studies are needed to determine the safety of this compound for use in vivo.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A. One potential area is its use as a therapeutic agent for neurodegenerative diseases. Its neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research is needed to determine the safety and efficacy of this compound A in vivo, which will be critical for its potential clinical use. Finally, the development of analogs of this compound A with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has been extensively studied for its potential applications in various scientific fields. One of the most promising areas is its use as a tool in chemical biology research. This compound A has been shown to selectively inhibit the activity of a specific enzyme called NADPH oxidase 4 (NOX4). This enzyme is involved in the production of reactive oxygen species (ROS), which play a critical role in various biological processes. By inhibiting NOX4, this compound A can be used to study the role of ROS in different cellular processes.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-14-4-10-20(12-15(14)2)27-24(30)21-11-7-18(13-22(21)25(27)31)23(29)26-19-8-5-17(6-9-19)16(3)28/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXKWNUIQCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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